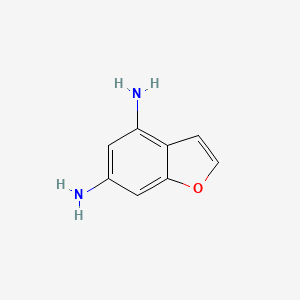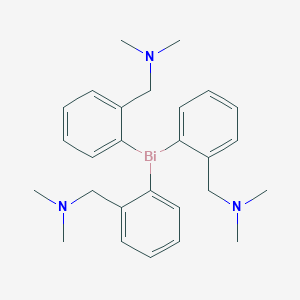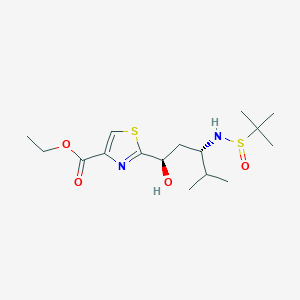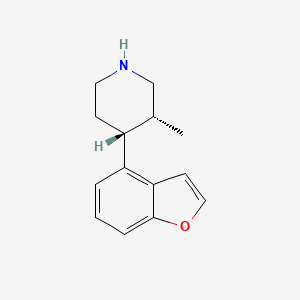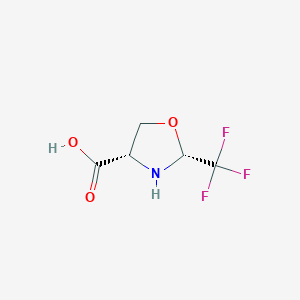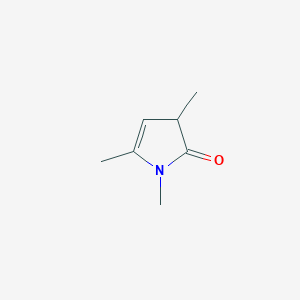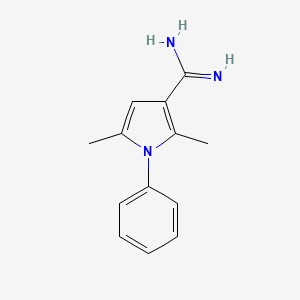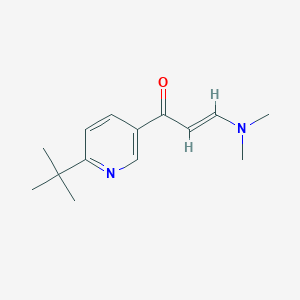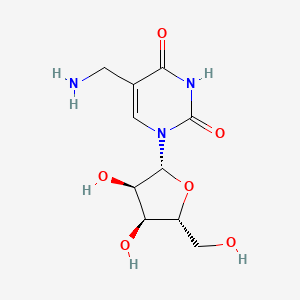
5-Aminomethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminomethyluridine is a modified nucleoside that plays a significant role in the field of biochemistry and molecular biology. It is involved in protein synthesis and has been shown to inhibit the production of methylated uridines and cytosine, as well as the formation of 5-methylcytosine by methyltransferase . The compound is recognized for its ability to facilitate the pairing of the base with a guanine at the third position of the codon, which is crucial for the specificity of the codon-anticodon interaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyluridine typically involves the modification of uridine. One common method includes the conversion of an RNA containing a primary amino group into the corresponding azide-modified RNA using the diazotizing reagent fluorosulfuryl azide (FSO2N3). This reaction provides the azide-modified RNA in nearly quantitative yields without affecting the nucleobase amino groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the chemical modification of uridine derivatives. The process may include steps such as selective amination and subsequent purification to achieve the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Diazotizing reagents like fluorosulfuryl azide for azide substitution.
Major Products Formed
The major products formed from these reactions include various modified nucleosides, which can be further utilized in biochemical research and applications.
Wissenschaftliche Forschungsanwendungen
5-Aminomethyluridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Aminomethyluridine involves its role in modifying RNA. It facilitates the pairing of the base with a guanine at the third position of the codon, which is crucial for the specificity of the codon-anticodon interaction . This modification is dependent on the deprotonation of the uridine derivative, which enhances the stability and specificity of the base pairing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylaminomethyluridine: Another modified nucleoside that also facilitates base pairing with guanine.
Queuosine: A complex nucleoside with sugar moieties attached, involved in tRNA modification.
Lysidine: An amino acid-conjugated nucleobase found in tRNA.
Uniqueness
5-Aminomethyluridine is unique due to its specific role in facilitating the pairing of bases in codon-anticodon interactions and its ability to inhibit the production of methylated uridines and cytosine . This makes it a valuable tool in the study of RNA modifications and their implications in gene expression and disease progression.
Eigenschaften
Molekularformel |
C10H15N3O6 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
ZQVNMALZHZYKQM-JXOAFFINSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


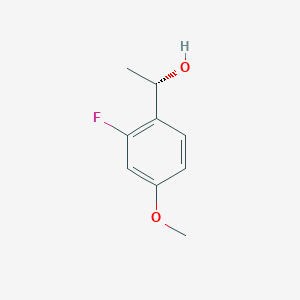
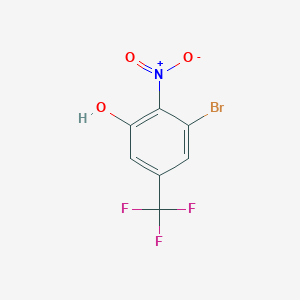
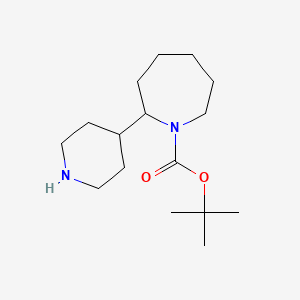
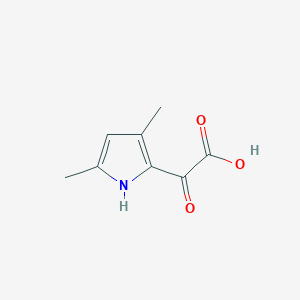

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
